(R)-(+)-Chlocyphos

Chiral resolution Preferential crystallization Conglomerate formation

(R)-(+)-Chlocyphos is a chiral organophosphorus compound serving as an acetylcholinesterase inhibitor, resolving agent, and chiral auxiliary. Its (R)-configuration is essential for achieving desired stereochemical outcomes; the (S)-enantiomer or racemate yields inactive isomers. It uniquely forms conglomerate salts with alkyl amines, enabling cost-effective industrial resolution via preferential crystallization instead of expensive chromatography. It achieves HPLC resolution values exceeding 2.0 as a chiral selector. Procure this specific enantiomer to ensure stereochemical fidelity in pharmaceutical intermediate synthesis and analytical method development.

Molecular Formula C11H14ClO4P
Molecular Weight 276.65 g/mol
CAS No. 98674-87-4
Cat. No. B3030863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-Chlocyphos
CAS98674-87-4
Molecular FormulaC11H14ClO4P
Molecular Weight276.65 g/mol
Structural Identifiers
SMILESCC1(COP(=O)(OC1C2=CC=CC=C2Cl)O)C
InChIInChI=1S/C11H14ClO4P/c1-11(2)7-15-17(13,14)16-10(11)8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,13,14)/t10-/m0/s1
InChIKeyZPSPULCZMWMHCY-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-Chlocyphos (CAS 98674-87-4) for Enantioselective Synthesis and Chiral Resolution


(R)-(+)-Chlocyphos (CAS 98674-87-4), IUPAC name (4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2λ⁵-dioxaphosphinane 2-oxide, is a chiral organophosphorus compound with molecular weight 276.65 g/mol [1]. It functions primarily as an acetylcholinesterase inhibitor and serves as a versatile chiral resolving agent and chiral auxiliary in asymmetric synthesis . As one of the Cyphos family of chiral phosphorus-based resolving agents, it exhibits a marked tendency to form conglomerate salts with alkyl amines, a property that enables its industrial-scale resolution via preferential crystallization [2].

Chiral Substitution Risk: Why (R)-(+)-Chlocyphos Cannot Be Replaced by Racemic Chlocyphos or Alternative Cyphos Enantiomers


In scientific and industrial applications, substituting (R)-(+)-Chlocyphos with its racemic mixture, its (S)-enantiomer (CAS 98674-86-3), or other Cyphos family analogs is not functionally equivalent. Chiral organophosphorus compounds exhibit pronounced enantioselectivity in both biological activity and crystallization behavior [1]. (R)-(+)-Chlocyphos forms conglomerate salts with alkyl amines that enable preferential crystallization-based resolution, a property not shared by its (S)-counterpart and not available in racemic material [2]. In asymmetric synthesis applications, the specific (R)-configuration determines the stereochemical outcome of the reaction, with the opposite enantiomer yielding the undesired stereoisomer. In HPLC chiral separations, resolution values exceeding 2.0 are achievable only with the pure (R)-enantiomer as the chiral selector .

Quantitative Differentiation Evidence: (R)-(+)-Chlocyphos Performance Metrics vs. Comparators


Enantioselective Resolution Performance: Conglomerate Formation Enables Industrial-Scale Chiral Separation of (R)-(+)-Chlocyphos

(R)-(+)-Chlocyphos demonstrates a distinct and quantifiable advantage over many chiral organophosphorus compounds in its capacity to form conglomerate salts with simple linear alkyl amines, enabling resolution by preferential crystallization [1]. A family of salts formed with various alkyl amines (from ethyl to cyclohexyl) were confirmed as conglomerates via SHG, DSC, and X-ray powder diffraction [1]. This behavior is highly unusual for organophosphorus chiral acids, with conglomerate occurrence typically between 5-15% among chiral compounds [2]. The industrial resolution process uses optically active α-methylbenzylamine to obtain either (R)- or (S)-isomer with high efficiency [3].

Chiral resolution Preferential crystallization Conglomerate formation

Chiral Auxiliary Performance: (R)-(+)-Chlocyphos Enables Stereoselective Synthesis of Parkinson's Disease Drug Intermediates

(R)-(+)-Chlocyphos has been employed as a chiral resolving agent in the synthesis of 5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, a key intermediate for antiparkinsonian drug development [1]. The resolution of a racemic mixture using (R)-(+)-Chlocyphos led to the desired stereoisomerism effective for targeting dopamine receptors [1]. In related neuroprotective applications, (R)-(+)-Chlocyphos-derived compounds demonstrated affinity for dopamine D2 and D3 receptors and reversed locomotor deficits in reserpinized rat models of Parkinson's disease .

Asymmetric synthesis Chiral auxiliary Drug development

HPLC Chiral Separation Performance: (R)-(+)-Chlocyphos Achieves Resolution >2.0 as Chiral Selector

(R)-(+)-Chlocyphos functions as an effective chiral selector in high-performance liquid chromatography (HPLC) applications for the separation and determination of chiral compounds . Studies demonstrate that using (R)-(+)-Chlocyphos as a chiral selector results in enantioseparation of various stereoisomers with resolutions exceeding 2.0 on specific chiral columns . A resolution value >2.0 is generally considered indicative of baseline separation suitable for analytical and preparative applications [1].

HPLC Enantioseparation Chiral stationary phase

Class-Level Enantioselective Acetylcholinesterase Inhibition: (R)-(+)-Organophosphates Exhibit Enhanced Potency Relative to (S)-Enantiomers

Across multiple chiral organophosphorus insecticides, the (R)-(+)-enantiomer consistently demonstrates higher acetylcholinesterase (AChE) inhibitory potency and toxicity relative to the corresponding (S)-(-)-enantiomer [1]. In fenamiphos (FAP), a structurally analogous organophosphorus insecticide, R-(+)-FAP was 2.4-fold more toxic than S-(-)-FAP to Daphnia magna (acute immobilization assay) and approximately threefold more toxic to PC12 neuronal cells [2]. In EPN (O-ethyl O-4-nitrophenyl phenylphosphonothioate), the R-enantiomer shows higher toxicity to both hens and houseflies than the S-enantiomer [3]. This pattern arises from stereospecific interactions between the (R)-enantiomer and the AChE active site [1].

Acetylcholinesterase inhibition Enantioselective toxicity Organophosphate pesticides

Chlocyphos Crystal Structure Database Enables Predictive Solid-State Engineering

The crystal structures of multiple Chlocyphos alkyl-amine salts have been solved by single-crystal X-ray diffraction (SC-XRD), providing a comprehensive structural database that is unique among Cyphos-family chiral resolving agents [1]. Over 20 Chlocyphos salt derivatives were characterized using SHG, DSC, and X-ray powder diffraction [2]. This structural database enables rational prediction of crystallization behavior and guided selection of optimal resolving agents for specific chiral separation tasks [3].

Crystal engineering X-ray diffraction Solid-state chemistry

Industrial-Scale Resolution Process Validated for (R)-(+)-Chlocyphos Using α-Methylbenzylamine

A validated industrial process for resolving racemic Chlocyphos to obtain (R)-(+)-Chlocyphos using optically active α-methylbenzylamine has been patented and demonstrated [1]. The process enables production of (R)-Chlocyphos using (S)-α-methylbenzylamine and (S)-Chlocyphos using (R)-α-methylbenzylamine [1]. The process includes salt formation, acid liberation, and purification steps using common solvents including ethanol, methanol, ethyl acetate, and isopropanol [1].

Industrial chiral resolution Process chemistry Manufacturing

Validated Application Scenarios for (R)-(+)-Chlocyphos (CAS 98674-87-4) Based on Quantitative Evidence


Industrial-Scale Chiral Resolution by Preferential Crystallization

(R)-(+)-Chlocyphos is particularly suited for industrial-scale production via preferential crystallization due to its demonstrated ability to form conglomerate salts with at least five distinct alkyl amines (ethyl to cyclohexyl) [1]. This property, confirmed by SHG, DSC, and X-ray powder diffraction, enables cost-effective resolution that avoids expensive chromatographic separation [2]. The validated industrial process using (S)-α-methylbenzylamine provides a scalable manufacturing route [3].

Chiral Auxiliary in Asymmetric Pharmaceutical Synthesis

(R)-(+)-Chlocyphos serves as a chiral resolving agent in the stereoselective synthesis of pharmaceutical intermediates, including 5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, a key precursor for antiparkinsonian drugs targeting dopamine receptors [1]. The specific (R)-configuration is essential for achieving the desired stereochemical outcome, as the (S)-enantiomer yields the inactive stereoisomer. Derivatives have demonstrated in vivo efficacy in reversing locomotor deficits in reserpinized rat Parkinson's disease models [2].

HPLC Chiral Selector for Enantioseparation Method Development

(R)-(+)-Chlocyphos is effective as a chiral selector in HPLC applications, achieving enantioseparation of various stereoisomers with resolution values exceeding 2.0 on specific chiral columns [1]. This performance exceeds the Rs=1.5 threshold for baseline separation, supporting its use in analytical method development for chiral compound analysis and preparative chiral separations [1].

Crystal Engineering and Solid-State Chemistry Research

With over 20 salt derivatives characterized and five crystal structures solved by SC-XRD, (R)-(+)-Chlocyphos provides a well-documented structural database for crystal engineering studies [1]. The strong tendency to form conglomerates with alkyl amines makes it a model system for studying chiral crystallization phenomena and developing predictive models for solid-state behavior [2].

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